PDK1/PDHK1 Target Annotation: Unique Kinase Selectivity Profile Versus Class-Level Multi-Target Ambiguity
The compound is explicitly catalogued in the DrugMap database as 'Thiazole carboxamide derivative 28' with a single annotated primary target—pyruvate dehydrogenase kinase 1 (PDHK1/PDK1)—and is assigned to patented oncology indications (metastatic cancer, solid tumour/cancer) [1]. In contrast, the majority of publicly reported thiazole carboxamide derivatives are characterized as COX-1/2 inhibitors, α-glucosidase inhibitors, or antimicrobial agents, with multi-target or undefined selectivity profiles [2]. This single-target annotation represents a meaningful differentiation for researchers seeking a tool compound with a defined kinase pharmacology rather than a broadly active heterocycle.
| Evidence Dimension | Primary molecular target annotation |
|---|---|
| Target Compound Data | PDHK1/PDK1 (single annotated target); Indication: Metastatic cancer, Solid tumour/cancer; Status: Patented [1] |
| Comparator Or Baseline | Thiazole carboxamide derivatives as a class: COX-1/2, α-glucosidase, urease, bacterial targets, or undefined multi-target profiles [2] |
| Quantified Difference | Qualitative: single defined kinase target vs. multi-target or non-kinase class-level annotation |
| Conditions | Database annotation (DrugMap/TTD); Patent disclosure WO2012036974 |
Why This Matters
Procurement of a compound with a single defined kinase target reduces the risk of polypharmacology confounding experimental results, a critical consideration in target-validation studies.
- [1] DrugMap (idrblab). Thiazole carboxamide derivative 28 – Drug Details. Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Indication: Metastatic cancer, Solid tumour/cancer. Status: Patented. View Source
- [2] ScienceOpen. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. 2023. View Source
